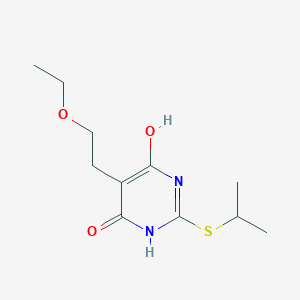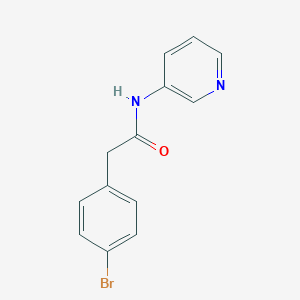
3-Phenylacryloyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylacryloyl thiocyanate is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a versatile compound that can be synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
作用機序
The mechanism of action of 3-Phenylacryloyl thiocyanate is not fully understood. However, research has shown that it can induce apoptosis in cancer cells by activating the mitochondrial pathway. It can also inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
3-Phenylacryloyl thiocyanate has been shown to have different biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. It has also been shown to inhibit the activity of topoisomerase II, which can lead to the inhibition of DNA replication and cell division. Furthermore, it has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 3-Phenylacryloyl thiocyanate is its versatility. It can be synthesized using different methods, and its potential applications in different fields make it a valuable compound for scientific research. However, one of the main limitations of 3-Phenylacryloyl thiocyanate is its toxicity. It can be harmful if ingested or inhaled, and proper safety measures should be taken when handling the compound.
将来の方向性
There are many future directions for the study of 3-Phenylacryloyl thiocyanate. One direction is the exploration of its potential as an anti-tumor agent. Further research can be done to understand its mechanism of action and to develop more effective treatments for cancer. Another direction is the study of its potential as a photosensitizer in photodynamic therapy. Further research can be done to optimize its use in targeting cancer cells. Additionally, more research can be done to understand its anti-inflammatory effects and its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, 3-Phenylacryloyl thiocyanate is a versatile compound that has gained significant attention in scientific research. Its potential applications in different fields make it a valuable compound for scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research can be done to understand its potential in different fields and to develop more effective treatments for various diseases.
合成法
The synthesis of 3-Phenylacryloyl thiocyanate can be achieved using different methods. One of the most common methods is the reaction of phenylacetic acid and thionyl chloride, followed by the reaction of the resulting acid chloride with potassium thiocyanate. Another method involves the reaction of phenylacetonitrile with chloroacetyl chloride, followed by the reaction of the resulting amide with potassium thiocyanate. Both methods result in the formation of 3-Phenylacryloyl thiocyanate, which can be purified using different techniques such as recrystallization or column chromatography.
科学的研究の応用
3-Phenylacryloyl thiocyanate has been studied for its potential applications in different fields of scientific research. It has been used as a precursor for the synthesis of various compounds such as β-lactams, β-lactones, and thiazoles. It has also been studied for its potential as an anti-tumor agent, with research showing that it can induce apoptosis in cancer cells. Furthermore, it has been studied for its potential as a photosensitizer in photodynamic therapy, where it can be used to selectively target cancer cells.
特性
製品名 |
3-Phenylacryloyl thiocyanate |
|---|---|
分子式 |
C10H7NOS |
分子量 |
189.24 g/mol |
IUPAC名 |
S-cyano (E)-3-phenylprop-2-enethioate |
InChI |
InChI=1S/C10H7NOS/c11-8-13-10(12)7-6-9-4-2-1-3-5-9/h1-7H/b7-6+ |
InChIキー |
CFWLZDJNFBPKRH-VOTSOKGWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C(=O)SC#N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)SC#N |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)SC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one](/img/structure/B276759.png)

![N-(4-ethylphenyl)-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B276761.png)
![N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276763.png)
![4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B276769.png)

![4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate](/img/structure/B276772.png)
![2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B276774.png)
![4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B276776.png)
![4-Oxo-4-[2-(1-pyrrolidinylcarbonyl)anilino]butanoic acid](/img/structure/B276777.png)

![2-[2-(2-chlorophenyl)vinyl]-3-(1-naphthyl)-4(3H)-quinazolinone](/img/structure/B276779.png)
![2-[4-(Allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B276780.png)
![3-[(2-morpholin-4-ylethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B276789.png)